molecular formula C5HCl2F2IN2 B11788275 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine

Cat. No.: B11788275
M. Wt: 324.88 g/mol
InChI Key: NADVGIAHZJMPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts like palladium complexes. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and reactivity with biological molecules. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(difluoromethyl)pyrimidine
  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-6-(difluoromethyl)-5-fluoropyrimidine

Uniqueness

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. The combination of chlorine, fluorine, and iodine atoms provides a distinct reactivity profile, making it a versatile compound for various applications .

Properties

Molecular Formula

C5HCl2F2IN2

Molecular Weight

324.88 g/mol

IUPAC Name

2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine

InChI

InChI=1S/C5HCl2F2IN2/c6-3-1(10)2(4(8)9)11-5(7)12-3/h4H

InChI Key

NADVGIAHZJMPGW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)F)I

Origin of Product

United States

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